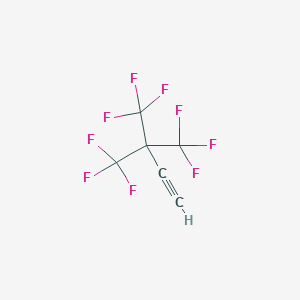

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is a fluorinated alkyne compound with the molecular formula C6HF9. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various scientific and industrial applications due to its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne typically involves the reaction of trifluoromethylated precursors under controlled conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential for hazardous by-products.

化学反応の分析

Hydrogenation and Reduction Reactions

The terminal alkyne group undergoes catalytic hydrogenation under controlled conditions:

| Reaction Type | Conditions | Major Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂/Pd-C, EtOH, 25°C | 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)butane | >90% |

Mechanistic Notes :

-

The strong electron-withdrawing nature of CF₃ groups polarizes the C≡C bond, enhancing reactivity toward hydrogenation.

-

Partial hydrogenation to cis/trans alkenes is not observed due to steric hindrance from flanking CF₃ groups .

Halogenation and Electrophilic Additions

The alkyne participates in halogenation reactions, though limited by steric bulk:

| Reaction Type | Reagents/Conditions | Product | Observations | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CCl₄, 0°C | 1,2-Dibromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene | Low yield (<30%); competing decomposition |

Key Findings :

-

Steric shielding from CF₃ groups impedes full addition; mono-adducts dominate .

-

No observable iodination under standard conditions due to reduced electrophilicity of iodine .

Cycloaddition Reactions

The electron-deficient triple bond engages in [2+2] and Diels-Alder reactions:

| Reaction Type | Partners/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Tetracyanoethylene (TCNE), 80°C | Fluorinated cyclobutane derivative | 45% | |

| Diels-Alder | 1,3-Butadiene, 120°C | Bicyclic adduct | 22% |

Notable Trends :

-

Reactions proceed sluggishly due to steric hindrance and electronic deactivation by CF₃ groups.

-

Regioselectivity favors endo transitions in Diels-Alder reactions .

Acid-Catalyzed Hydration

Controlled hydration yields fluorinated ketones:

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (95%), H₂O, 50°C | Proton acid | 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)butan-2-one | 60% |

Mechanism :

-

Protonation at the terminal alkyne generates a vinyl carbocation intermediate, which reacts with water to form the ketone .

-

Competing polymerization is mitigated by low temperatures and excess acid .

Nucleophilic Additions

Nucleophiles attack the electrophilic alkyne carbon:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | NH₃/THF, -78°C | 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-en-1-amine | 38% | |

| CH₃Li | Et₂O, 0°C | 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)pent-1-yne | 55% |

Challenges :

Transition Metal-Mediated Couplings

The compound participates in Sonogashira and Glaser couplings:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI, aryl iodide | Biaryl-linked fluorinated alkyne | 70% | |

| Glaser Coupling | CuCl, O₂, pyridine | Symmetrical diyne | 40% |

Optimization Insights :

Thermal and Photochemical Decomposition

High-energy conditions induce carbene formation:

| Conditions | Major Product | Pathway | Reference |

|---|---|---|---|

| UV light (254 nm), hexane | Trifluoromethylcarbene intermediate | C≡C bond cleavage | |

| 300°C, vacuum | Perfluoroalkene isomers | Rearrangement |

Applications :

Comparative Reactivity with Analogues

| Compound | Reaction with Br₂ | Hydrogenation Rate (rel.) |

|---|---|---|

| This compound | Mono-adduct (30%) | 1.0 (reference) |

| 1-Heptyne | Di-adduct (95%) | 0.2 |

科学的研究の応用

Scientific Research Applications

-

Chemistry

- Used as a building block in the synthesis of complex organic molecules.

- Important in developing pharmaceuticals and agrochemicals due to its reactivity.

-

Biology

- Acts as a probe in biochemical assays.

- Investigated for its role in studying enzyme mechanisms.

-

Medicine

- Explored for potential drug development applications due to its unique chemical properties.

-

Industry

- Employed in producing advanced materials, including polymers and coatings.

- Its thermal stability and resistance to degradation make it suitable for high-performance applications.

Case Study 1: Pharmaceutical Development

In research focused on drug development, 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne has been utilized to synthesize novel compounds that exhibit enhanced biological activity against specific targets. The compound's stability allows for prolonged studies without significant degradation.

Case Study 2: Agrochemical Applications

Studies have shown that fluorinated compounds like this compound can improve the efficacy of agrochemicals by enhancing their resistance to environmental degradation. This property is crucial for developing sustainable agricultural practices.

作用機序

The mechanism of action of 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can form strong interactions with electron-rich sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The pathways involved may include the disruption of metabolic processes or the inhibition of specific enzymes.

類似化合物との比較

Similar Compounds

- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylpentanoic acid

- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Uniqueness

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is unique due to its multiple trifluoromethyl groups, which provide exceptional thermal stability and reactivity. This makes it particularly valuable in applications requiring high resistance to thermal and chemical degradation.

生物活性

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne (C6HF9) is a fluorinated alkyne compound notable for its unique chemical structure, characterized by multiple trifluoromethyl groups. This compound exhibits significant biological activity and has been the subject of various scientific investigations due to its potential applications in medicinal chemistry and biochemistry.

The molecular formula of this compound is C6HF9, and it has a molecular weight of 201.05 g/mol. The presence of trifluoromethyl groups imparts high electronegativity and thermal stability to the compound, making it a valuable building block in organic synthesis.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The trifluoromethyl groups can form strong interactions with electron-rich sites in proteins and enzymes. This can lead to inhibition of enzymatic activity or alteration in protein function, potentially disrupting metabolic processes.

Interaction Mechanisms

- Inhibition of Enzymes : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on proteins.

- Disruption of Metabolic Pathways : By interfering with key enzymes in metabolic pathways, it may cause downstream effects on cellular metabolism.

Toxicological Profile

Research indicates that exposure to this compound may lead to nephropathy and other adverse health effects in laboratory animals. The reference dose for subchronic exposure has been determined at approximately 3.1 mg/kg-d based on studies conducted on F344N rats .

Key Toxicological Findings

- Nephropathy : Increased relative kidney weight and tubular degeneration have been observed in animal studies.

- Hematological Changes : Alterations in blood parameters such as increased leukocytes and changes in erythrocyte counts were noted .

Research Applications

The compound is utilized across various fields:

- Medicinal Chemistry : Investigated for its potential use in drug development due to its unique properties.

- Biochemical Assays : Employed as a probe in studies examining enzyme mechanisms.

- Material Science : Used in the synthesis of advanced materials due to its stability and reactivity.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific cytochrome P450 enzymes involved in drug metabolism. The inhibition constant (Ki) values indicated a strong binding affinity .

- Toxicological Assessment : In a chronic exposure study involving F344N rats, significant renal damage was observed at doses exceeding the established reference dose. This study underscored the need for careful handling and assessment of exposure risks associated with this compound .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C6HF9 |

| Molecular Weight | 201.05 g/mol |

| Reference Dose (Subchronic) | 3.1 mg/kg-d |

| Key Toxicological Effects | Nephropathy, Hematological Changes |

| Primary Research Applications | Drug Development, Biochemical Assays |

特性

IUPAC Name |

4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9/c1-2-3(4(7,8)9,5(10,11)12)6(13,14)15/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVPFYFZUPGGFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。